1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile
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Overview
Description
1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile is an organic compound featuring a cyclobutane ring substituted with a methanesulfonylethyl group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts and controlled reaction environments to facilitate the cyclization and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methanesulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Primary amines.
Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets. The methanesulfonylethyl group can participate in various chemical reactions, while the nitrile group can form hydrogen bonds or undergo nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
1-(Methanesulfonylmethyl)cyclobutane-1-carbonitrile: Similar structure but with a different substitution pattern.
1-(Methylsulfanyl)cyclobutane-1-carbonitrile: Contains a methylsulfanyl group instead of a methanesulfonylethyl group.
Uniqueness
1-(2-Methanesulfonylethyl)cyclobutane-1-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H13NO2S |
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Molecular Weight |
187.26 g/mol |
IUPAC Name |
1-(2-methylsulfonylethyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO2S/c1-12(10,11)6-5-8(7-9)3-2-4-8/h2-6H2,1H3 |
InChI Key |
XOGOUOJAICGFJH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC1(CCC1)C#N |
Origin of Product |
United States |
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